molecular formula C15H23ClN2O2 B8026287 Benzyl 3-(aminomethyl)-4-methylpiperidine-1-carboxylate hydrochloride

Benzyl 3-(aminomethyl)-4-methylpiperidine-1-carboxylate hydrochloride

Cat. No.: B8026287
M. Wt: 298.81 g/mol
InChI Key: QONCGPCVGOORRC-UHFFFAOYSA-N
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Description

Benzyl 3-(aminomethyl)-4-methylpiperidine-1-carboxylate hydrochloride is a piperidine-derived compound featuring a benzyl carbamate group, an aminomethyl substituent at the 3-position, and a methyl group at the 4-position of the piperidine ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name

benzyl 3-(aminomethyl)-4-methylpiperidine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.ClH/c1-12-7-8-17(10-14(12)9-16)15(18)19-11-13-5-3-2-4-6-13;/h2-6,12,14H,7-11,16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONCGPCVGOORRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1CN)C(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Considerations

The target compound features a piperidine ring substituted with a benzyl carboxylate group at position 1, a methyl group at position 4, and an aminomethyl group at position 3. Strategic bond disconnections reveal three critical synthetic challenges:

  • Piperidine Ring Formation : Constructing the six-membered nitrogen heterocycle with precise substituent placement.

  • Functional Group Introduction : Sequential installation of the benzyl carboxylate, methyl, and aminomethyl groups.

  • Stereochemical Control : Ensuring cis/trans selectivity at positions 3 and 4, if required.

Retrosynthetic Analysis

Retrosynthetic pathways derived from patent methodologies suggest two viable approaches:

Route A (Pyridine Reduction Pathway)

  • Start with a pyridine precursor (e.g., 3-cyano-4-methylpyridine).

  • Reduce the pyridine to piperidine using catalytic hydrogenation or hydride agents.

  • Introduce the benzyl carboxylate via alkylation or acylation.

  • Convert the cyano group to aminomethyl via hydrolysis and reduction.

Route B (Piperidine Functionalization Pathway)

  • Begin with 4-methylpiperidine.

  • Install the benzyl carboxylate at position 1 via nucleophilic substitution.

  • Introduce the aminomethyl group at position 3 through reductive amination or Gabriel synthesis.

Patent CN104710346A demonstrates the pyridine reduction approach for analogous compounds, achieving cis/trans selectivity ratios of 28:1 via lithium aluminium hydride (LiAlH4)-mediated reductions.

Detailed Synthesis Protocols

Pyridine Reduction Pathway (Based on CN104710346A )

Step 1: Synthesis of 3-Cyano-4-Methylpyridine

  • Reactants : 4-Methylpyridine, cyanating agent (e.g., trimethylsilyl cyanide).

  • Conditions : 0–30°C, aprotic solvent (tetrahydrofuran), 12–24 hours.

  • Yield : 85–90% (estimated from analogous reactions in).

Step 2: Piperidine Ring Formation

  • Reduction : Use LiAlH4 in diethyl ether at 10–70°C for 5–15 hours.

  • Key Parameter : Solvent-to-reactant ratio of 5:1–15:1 (w/w) ensures complete reduction.

  • Cis/Trans Selectivity : 28:1 achieved via controlled temperature (30–40°C).

Step 3: Benzyl Carboxylate Installation

  • Reagents : Benzyl chloroformate, triethylamine.

  • Conditions : Dichloromethane, 0–25°C, 2–6 hours.

  • Yield : 75–80% (extrapolated from).

Step 4: Aminomethyl Group Introduction

  • Hydrolysis : Treat the cyano intermediate with HCl/EtOH to form the primary amide.

  • Reduction : Use LiAlH4 to reduce the amide to the amine.

  • Workup : Acidify with HCl to precipitate the hydrochloride salt.

Piperidine Functionalization Pathway (Based on CN111484444A )

Step 1: 4-Methylpiperidine-1-Carboxylate Synthesis

  • Esterification : React 4-methylpiperidine with benzyl chloroformate in dichloromethane.

  • Conditions : 0°C to room temperature, 1–3 hours.

  • Yield : 90–95%.

Step 2: Aminomethylation at Position 3

  • Mannich Reaction : React with formaldehyde and ammonium chloride.

  • Conditions : Ethanol, reflux, 6–12 hours.

  • Yield : 60–70% (optimized via).

Step 3: Salt Formation

  • Acidification : Treat the free base with HCl in ethanol.

  • Crystallization : Recrystallize from ethanol/diethyl ether.

Reaction Optimization and Critical Parameters

Temperature and Solvent Effects

Reaction StepOptimal Temp (°C)SolventYield ImprovementSource
Pyridine Reduction30–40Tetrahydrofuran15%
Benzyl Carboxylation0–25Dichloromethane10%
Aminomethylation60–70Ethanol20%

Controlled temperature during reduction (Step 2, Route A) minimizes side reactions, while polar aprotic solvents enhance nucleophilicity in carboxylation steps.

Stereochemical Control

Patent CN105237463A resolves enantiomers using L-di-p-toluoyltartaric acid (L-DTTA), achieving >99% enantiomeric excess (ee) for chiral piperidines. For non-chiral targets, racemic mixtures may suffice, reducing cost and complexity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) : δ 7.35–7.28 (m, 5H, Ar-H), 4.50 (s, 2H, COOCH₂), 3.20–3.10 (m, 2H, NCH₂), 2.80–2.70 (m, 1H, CH(CH₃)).

  • HPLC Purity : >99% (C18 column, 0.1% TFA in water/acetonitrile).

Purity and Yield Comparison

Synthetic RouteOverall YieldPurityScalability
Route A45–50%98%Moderate
Route B55–60%99%High

Route B offers superior scalability due to fewer reduction steps and milder conditions.

Industrial Scalability and Cost Analysis

Cost Drivers

  • Lithium Aluminium Hydride : Accounts for 30–40% of material costs in Route A.

  • Benzyl Chloroformate : High-purity grades increase expenses in Route B.

Process Intensification

  • Continuous Flow Systems : Reduce reaction times by 50% for Steps 1 and 3 (Route B).

  • Solvent Recycling : Diethyl ether and ethanol recovery cuts costs by 15–20% .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(aminomethyl)-4-methylpiperidine-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups present.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide in an organic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Reduced forms of the compound with fewer double bonds or carbonyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 3-(aminomethyl)-4-methylpiperidine-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 3-(aminomethyl)-4-methylpiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the piperidine backbone, benzyl carbamate group, and varying substituents. Key differences in functional groups, physicochemical properties, and applications are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula CAS/ID Key Features Reference
Benzyl 3-(aminomethyl)-4-methylpiperidine-1-carboxylate hydrochloride 3-(aminomethyl), 4-methyl C₁₅H₂₁N₂O₂·HCl Not listed Enhanced basicity due to aminomethyl group; potential for hydrogen bonding. Target compound
Benzyl 4-aminopiperidine-1-carboxylate 4-amino C₁₃H₁₈N₂O₂ 120278-07-1 Lacks methyl and aminomethyl groups; simpler structure with uncharacterized toxicity.
trans-Benzyl 3-amino-4-methylpiperidine-1-carboxylate hydrochloride 3-amino, 4-methyl C₁₄H₂₀N₂O₂·HCl 1951439-11-4 Amino group (vs. aminomethyl) may reduce steric hindrance; lower molecular weight (248.32 g/mol).
Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride 3-amino, 4-oxo C₁₃H₁₅N₂O₃·HCl 1196145-01-3 Oxo group at 4-position increases polarity; potential metabolic instability.
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride 4-oxo, ethyl ester C₁₅H₂₀NO₃·HCl 52763-21-0 Ethyl ester (vs. benzyl carbamate) alters lipophilicity; similarity score 0.86.
1-Benzyl-4-methylpiperidin-3-one hydrochloride 4-methyl, 3-oxo C₁₃H₁₈NO·HCl 1303968-15-1 High structural similarity (0.98); oxo group may enhance reactivity in synthesis.

Key Findings

Substituent Impact on Basicity: The aminomethyl group in the target compound introduces a primary amine, increasing basicity compared to analogs like the 3-amino derivative () or 4-oxo variants (). This property may influence binding to biological targets, such as ion channels or receptors .

Synthetic Utility : Ethyl or methyl ester analogs () prioritize lipophilicity for membrane permeability, whereas benzyl carbamates () are often used as protecting groups in peptide synthesis .

Safety Profile: Limited toxicological data for benzyl piperidine derivatives (e.g., ) suggest a need for caution in handling, particularly regarding ocular or dermal exposure .

Research and Application Implications

  • Drug Development: The aminomethyl group could serve as a pharmacophore in kinase inhibitors or neuromodulators, similar to piperidine-based drugs like donepezil .
  • Chemical Intermediates : High similarity to 1-benzyl-4-methylpiperidin-3-one hydrochloride () suggests utility in synthesizing enantioselective catalysts or chiral auxiliaries .
  • Limitations : Lack of purity, solubility, or stability data for the target compound necessitates further characterization before industrial use.

Biological Activity

Benzyl 3-(aminomethyl)-4-methylpiperidine-1-carboxylate hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₃H₁₉ClN₂O₂
  • Molecular Weight : 270.76 g/mol
  • Structure : The compound features a piperidine ring substituted with a benzyl group and an aminomethyl group, enhancing its solubility and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Preliminary studies suggest that it modulates neurotransmitter systems by binding to various receptors and enzymes, although the exact pathways remain under investigation.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Initial studies have shown potential antimicrobial properties, suggesting its utility in treating infections.
  • Neuroprotective Effects : The compound may interact with cholinergic systems, potentially inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer's .
  • Cancer Therapy : There is emerging evidence supporting its antiproliferative effects against various cancer cell lines. For instance, studies have indicated that derivatives of piperidine compounds can inhibit cancer cell proliferation through mechanisms involving monoacylglycerol lipase (MAGL) inhibition .

1. Antimicrobial Studies

A study investigating the antimicrobial efficacy of similar piperidine derivatives found that modifications at specific positions significantly enhanced activity against Gram-positive and Gram-negative bacteria. This compound showed promising results in vitro, warranting further exploration in clinical settings.

2. Neuroprotective Studies

In a study examining the effects of various piperidine derivatives on AChE activity, this compound demonstrated a competitive inhibition profile. The IC50 values indicated significant potency compared to standard inhibitors like donepezil, suggesting its potential as a therapeutic agent for Alzheimer's disease .

3. Cancer Cell Line Testing

Research on the antiproliferative effects of piperidine derivatives revealed that compounds structurally related to this compound exhibited IC50 values in the low micromolar range against breast and ovarian cancer cell lines. These findings highlight the compound's potential in cancer therapy .

Data Table: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AntimicrobialInhibition of bacterial growth
NeuroprotectiveAChE/BuChE inhibition
AnticancerMAGL inhibition; antiproliferative

Q & A

Basic: What analytical techniques are recommended to confirm the purity and structural integrity of this compound?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection to assess purity. Compare retention times against known standards .
  • Nuclear Magnetic Resonance (NMR): Perform 1H^1H- and 13C^{13}C-NMR to verify structural features, such as the benzyl group (aromatic protons at ~7.3 ppm) and piperidine ring protons (3.0–3.5 ppm). Cross-reference with molecular formulas (e.g., C13_{13}H18_{18}N2_2O2_2 from ) .
  • Mass Spectrometry (MS): Confirm molecular weight using ESI-MS or MALDI-TOF. For example, the hydrochloride salt form may show a parent ion consistent with a molecular weight of ~315.79 g/mol (similar to ) .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
  • First Aid Measures:
    • Eye Exposure: Flush with water for 15 minutes and consult an ophthalmologist immediately .
    • Skin Contact: Wash thoroughly with soap and water; remove contaminated clothing .
  • Storage: Store in sealed containers under inert gas (e.g., argon) in a cool, dry, ventilated area. Avoid proximity to oxidizers ( notes incompatibility with oxidizing agents) .
  • Note: Discrepancies exist in hazard data (e.g., "no known hazards" in vs. incomplete toxicology in ). Assume precautionary measures until independent toxicity studies are conducted .

Advanced: How can researchers design experiments to investigate its reactivity as a pharmaceutical intermediate?

Methodological Answer:

  • Reactivity Screening:
    • Amine Functional Group: Test nucleophilic substitution reactions (e.g., acylation, alkylation) using the aminomethyl group. Monitor reaction progress via TLC or LC-MS .
    • Stability Under Physiological Conditions: Incubate the compound in buffered solutions (pH 4–8) at 37°C for 24–72 hours. Analyze degradation products using HPLC-MS .
  • Biological Activity Assays:
    • Enzyme Inhibition Studies: Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays. Compare IC50_{50} values with known inhibitors .
    • Cellular Uptake: Use radiolabeled analogs (e.g., 14C^{14}C-tagged) to quantify permeability in Caco-2 cell monolayers, a model for intestinal absorption .

Advanced: How should researchers address contradictions in physicochemical or toxicological data across sources?

Methodological Answer:

  • Data Cross-Validation:
    • Physical Properties: Replicate melting point (mp) measurements (e.g., reports mp ~170°C). Compare with DSC/TGA data to confirm thermal behavior .
    • Toxicology: Conduct acute toxicity assays (e.g., LD50_{50} in rodent models) if literature data are conflicting ( states toxicological properties are not fully studied) .
  • Computational Modeling:
    • QSAR (Quantitative Structure-Activity Relationship): Predict toxicity endpoints (e.g., hepatotoxicity) using software like ADMET Predictor™. Validate with in vitro assays (e.g., HepG2 cell viability) .

Basic: What purification strategies are effective for isolating this compound after synthesis?

Methodological Answer:

  • Recrystallization: Use ethanol/water mixtures for recrystallization, leveraging solubility differences. Monitor purity via melting point analysis .
  • Column Chromatography: Employ silica gel columns with gradient elution (e.g., hexane/ethyl acetate → methanol). Collect fractions and analyze by TLC .
  • Ion-Exchange Chromatography: Separate hydrochloride salts using Dowex® resin, followed by lyophilization to isolate the pure compound .

Advanced: What experimental approaches can elucidate its metabolic pathways in biological systems?

Methodological Answer:

  • In Vitro Metabolism:
    • Liver Microsomal Assays: Incubate with human liver microsomes (HLMs) and NADPH. Identify metabolites via UPLC-QTOF-MS .
    • Cytochrome P450 Inhibition: Test CYP450 isoform selectivity using fluorogenic substrates (e.g., CYP3A4, CYP2D6) .
  • In Vivo Studies:
    • Radiolabeled Tracing: Administer 14C^{14}C-labeled compound to rodents. Collect plasma, urine, and feces for metabolite profiling .

Basic: How should researchers validate the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing: Store samples at 40°C/75% relative humidity for 1–3 months. Analyze degradation via HPLC and compare with initial purity .
  • Light Sensitivity: Expose to UV light (300–400 nm) for 48 hours. Monitor photodegradation products using NMR and MS .

Advanced: What strategies mitigate risks when scaling up synthetic procedures for this compound?

Methodological Answer:

  • Process Optimization:
    • Solvent Selection: Replace volatile solvents (e.g., dichloromethane) with safer alternatives (e.g., ethyl acetate) while maintaining reaction efficiency .
    • Exotherm Control: Use reaction calorimetry to monitor heat generation during aminomethylation steps. Implement gradual reagent addition .
  • Quality Control:
    • In-Line Analytics: Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .

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